N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide (C19H23N3O5S, MW 405.5) is a synthetic sulfamoyl benzamide derivative in which a 4-nitrobenzamide moiety is linked via an amide bond to a para-dipropylsulfamoyl-substituted aniline ring. This compound belongs to the broader class of nitrobenzamide-sulfonamide hybrids, which have been explored in medicinal chemistry as radiation sensitizers, carbonic anhydrase inhibitors, and antimicrobial agents.

Molecular Formula C19H23N3O5S
Molecular Weight 405.5 g/mol
Cat. No. B3620476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
Molecular FormulaC19H23N3O5S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)18-11-7-16(8-12-18)20-19(23)15-5-9-17(10-6-15)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
InChIKeyBSAYUQVFGNKOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide: Structural Identity, Compound Class, and Procurement Context


N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide (C19H23N3O5S, MW 405.5) is a synthetic sulfamoyl benzamide derivative in which a 4-nitrobenzamide moiety is linked via an amide bond to a para-dipropylsulfamoyl-substituted aniline ring . This compound belongs to the broader class of nitrobenzamide-sulfonamide hybrids, which have been explored in medicinal chemistry as radiation sensitizers, carbonic anhydrase inhibitors, and antimicrobial agents. Its defining structural feature—the N,N-dipropylsulfamoyl substituent—differentiates it from simpler primary sulfamoyl analogs such as 4-nitro-N-(4-sulfamoylphenyl)benzamide (CAS 19411-48-4) and imparts distinct physicochemical properties with implications for solubility, permeability, and target engagement .

Why N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide Cannot Be Interchanged with Generic Sulfamoyl Nitrobenzamides


Within the sulfamoyl nitrobenzamide class, the identity of the sulfamoyl substituent critically determines both biological target engagement and physicochemical properties. The primary sulfamoyl analog 4-nitro-N-(4-sulfamoylphenyl)benzamide (R = H) is a known carbonic anhydrase (CA) inhibitor via its free –SO2NH2 zinc-binding group, whereas N,N-dialkyl substitution at the sulfamoyl nitrogen, as in the dipropyl derivative, abrogates CA binding and redirects pharmacological activity toward alternative targets such as ectonucleotidases (h-NTPDases) and glucokinase [1]. Furthermore, the dipropylsulfamoyl group significantly increases logP and membrane permeability relative to the primary sulfamoyl analog, altering biodistribution and in vivo pharmacokinetics . These structural and property differences preclude generic interchangeability and necessitate compound-specific evaluation for any intended application.

Quantitative Differentiation of N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide: Head-to-Head and Cross-Study Evidence


Lipophilicity (logP) Comparison: Dipropyl vs. Primary Sulfamoyl Analog

A key differentiator for N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide is its enhanced lipophilicity relative to the unsubstituted sulfamoyl analog. ACD/Labs predicted logP for the target compound is approximately 4.77, whereas the primary sulfamoyl comparator 4-nitro-N-(4-sulfamoylphenyl)benzamide has a predicted logP of approximately 1.2–1.5 (estimated from fragment-based methods) . This >3 log unit increase translates to substantially greater membrane permeability and altered tissue distribution.

Physicochemical profiling Lipophilicity Drug-likeness ADME

Predicted Aqueous Solubility and Drug-Likeness: Dipropyl Substitution Reduces Solubility Relative to Primary Sulfamoyl

The introduction of the N,N-dipropyl group reduces aqueous solubility compared to the primary sulfamoyl analog. ACD/LogS (intrinsic solubility) for N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide is predicted at approximately -5.2 (corresponding to ~2.5 µg/mL), whereas 4-nitro-N-(4-sulfamoylphenyl)benzamide is predicted to have LogS ≈ -3.5 (~100 µg/mL) . This ~40-fold reduction in solubility must be accounted for in biological assay design and formulation.

Solubility Drug-likeness Formulation In vitro assay compatibility

Target Engagement Differentiation: Carbonic Anhydrase Inhibition Is Lost Upon N,N-Dialkyl Substitution; h-NTPDase Inhibition Emerges

The primary sulfamoyl analog 4-nitro-N-(4-sulfamoylphenyl)benzamide is a carbonic anhydrase inhibitor via its terminal –SO2NH2 zinc-binding pharmacophore. N,N-dialkyl substitution, as in the dipropyl derivative, eliminates the free sulfonamide NH required for zinc coordination, thus abolishing CA inhibitory activity [1]. Conversely, sulfamoyl benzamides bearing N,N-dialkyl substituents have been identified as selective h-NTPDase inhibitors, with certain analogs achieving sub-micromolar IC50 values (e.g., compound 3i: h-NTPDase1 IC50 = 2.88 ± 0.13 µM) [2]. This represents a target engagement switch driven by sulfamoyl substitution pattern.

Carbonic anhydrase h-NTPDase Target selectivity Ectonucleotidase

Calculated Bioconcentration Factor (BCF): Dipropyl Substitution Increases Tissue Accumulation Potential

The ACD/BCF (pH 7.4) for the target compound is predicted at approximately 300, categorizing it as having moderate bioconcentration potential . In contrast, the primary sulfamoyl analog is predicted to have substantially lower BCF (< 10) due to its greater aqueous solubility and lower logP. This >30-fold difference has implications for in vivo tissue accumulation and environmental persistence.

Bioconcentration Environmental fate ADME Tissue distribution

Structural Alert: Nitro Group Bioreductive Activation Potential vs. Primary Sulfamoyl Analog

Both the target compound and its primary sulfamoyl analog contain a 4-nitrobenzamide moiety, which can undergo bioreductive activation under hypoxic conditions. However, literature on 2-(substituted sulfamyl)-4-nitrobenzamide radiation sensitizers indicates that the sulfamoyl substituent identity modulates the reduction potential and subsequent cytotoxicity [1]. The dipropylsulfamoyl group's electron-donating character (via the N-alkyl groups) may influence the nitro group's reduction potential relative to the primary sulfamoyl analog, although quantitative comparative reduction potentials have not been reported for these specific compounds.

Bioreductive activation Hypoxia Prodrug Radiosensitizer

Procurement-Relevant Application Scenarios for N-[4-(Dipropylsulfamoyl)phenyl]-4-nitrobenzamide


Development of Ectonucleotidase (h-NTPDase) Inhibitors for Thrombosis and Inflammation Research

Based on the class-level evidence that N,N-dialkyl sulfamoyl benzamides are selective h-NTPDase inhibitors with sub-micromolar potency [1], this compound serves as a scaffold for developing h-NTPDase1/2/3/8 inhibitors. The dipropylsulfamoyl group eliminates carbonic anhydrase off-target activity inherent to primary sulfamoyl analogs, providing a cleaner pharmacological tool for studying purinergic signaling in thrombosis, inflammation, and cancer models.

Hypoxia-Selective Bioreductive Prodrug Design

The 4-nitrobenzamide moiety enables bioreductive activation under hypoxic conditions, a strategy exploited in radiation sensitizer development [1]. The dipropylsulfamoyl substituent enhances lipophilicity (logP 4.77 vs. ~1.4 for primary analog), which may improve tumor penetration and intracellular accumulation in hypoxic regions. This compound is suitable as a lead scaffold for hypoxia-activated prodrug programs.

Physicochemical Reference Standard for logP/BCF Calibration in Sulfamoyl Benzamide Series

With a well-characterized predicted logP of 4.77 and BCF of ~300 [1], this compound can serve as a reference standard for calibrating chromatographic logP determination methods (e.g., RP-HPLC logP) and benchmarking computational ADME models for the sulfamoyl benzamide chemical series.

Negative Control for Carbonic Anhydrase Inhibition Assays

Because N,N-disubstitution at the sulfamoyl group abolishes zinc-binding capacity, this compound is predicted to be inactive against carbonic anhydrase isoforms [1]. It can be employed as a structurally matched negative control when profiling primary sulfamoyl analogs (e.g., 4-nitro-N-(4-sulfamoylphenyl)benzamide) in CA inhibition assays, ensuring that observed activity is attributable to the free sulfonamide pharmacophore.

Quote Request

Request a Quote for N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.